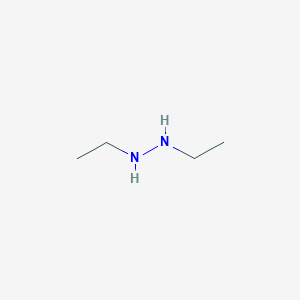![molecular formula C12H16O3 B154588 [3-(1,1-Dimethylethyl)phenoxy]acetic acid CAS No. 1878-55-3](/img/structure/B154588.png)
[3-(1,1-Dimethylethyl)phenoxy]acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives can involve various reagents and catalysts. For instance, paper describes the use of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative cleavage reactions, indicating that phenoxyacetic acid derivatives can be functionalized to enhance their reactivity. Similarly, paper discusses the synthesis of triazole derivatives from substituted phenoxyacetic acid, suggesting that these compounds can serve as building blocks for more complex molecules.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives can be quite complex, as seen in paper , where the crystal structure of a substituted phenoxyacetic acid derivative is determined by X-ray diffraction. This indicates that the phenoxy group can be linked to various other functional groups, leading to a diverse range of molecular structures.
Chemical Reactions Analysis
Phenoxyacetic acid derivatives can participate in a variety of chemical reactions. Paper mentions the use of acetic acid in photoinduced reductive transformations, while paper discusses the chlorination of substituted phenols in acetic acid. These studies suggest that phenoxyacetic acid derivatives can undergo reactions such as halogenation and reduction under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be influenced by their molecular structure. For example, paper describes the presence of dimeric hydrogen bonding in the crystal structure of a methyl-substituted phenoxyacetic acid, which can affect the compound's solubility and melting point. Paper details the crystal structure of a tridentate substituted phenoxyacetic acid, showing how different substituents can impact the compound's coordination chemistry.
Aplicaciones Científicas De Investigación
Phenolic Acids: Biological and Pharmacological Effects
Phenolic acids, including Chlorogenic Acid (CGA) and others, have garnered attention for their multifaceted biological and pharmacological effects. These compounds have been studied for antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. The widespread occurrence of phenolic acids in natural sources like green coffee extracts and tea underscores their significance in dietary considerations and potential therapeutic applications. Research suggests that phenolic acids can modulate lipid and glucose metabolism, offering potential treatment avenues for conditions like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-tert-butylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJVGQCSABBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876882 | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,1-Dimethylethyl)phenoxy]acetic acid | |
CAS RN |
1878-55-3 | |
| Record name | 2-[3-(1,1-Dimethylethyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(1,1-Dimethylethyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-T-BUTYLPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1,1-dimethylethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















